

2-Dodecanone: A Technical Guide to its Biopesticidal Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Dodecanone**

Cat. No.: **B165319**

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Dodecanone, a naturally occurring methyl ketone found in a variety of plants and insects, is emerging as a promising candidate for the development of novel biopesticides. Exhibiting a range of bioactivities, including insecticidal, repellent, and potential antimicrobial properties, it offers a compelling alternative to conventional synthetic pesticides. This technical guide provides a comprehensive overview of the current scientific understanding of **2-dodecanone**, with a focus on its biopesticidal applications. It details the compound's mechanism of action, summarizes its efficacy against various pests in clear, quantitative terms, and provides detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new, sustainable pest management solutions.

Introduction to 2-Dodecanone

2-Dodecanone (also known as methyl decyl ketone) is an aliphatic methyl ketone with the chemical formula $C_{12}H_{24}O$.^[1] It is a volatile organic compound that is solid at cool temperatures and a clear, colorless to light yellow liquid with a fruity, citrus-like odor at warmer temperatures.^[1]

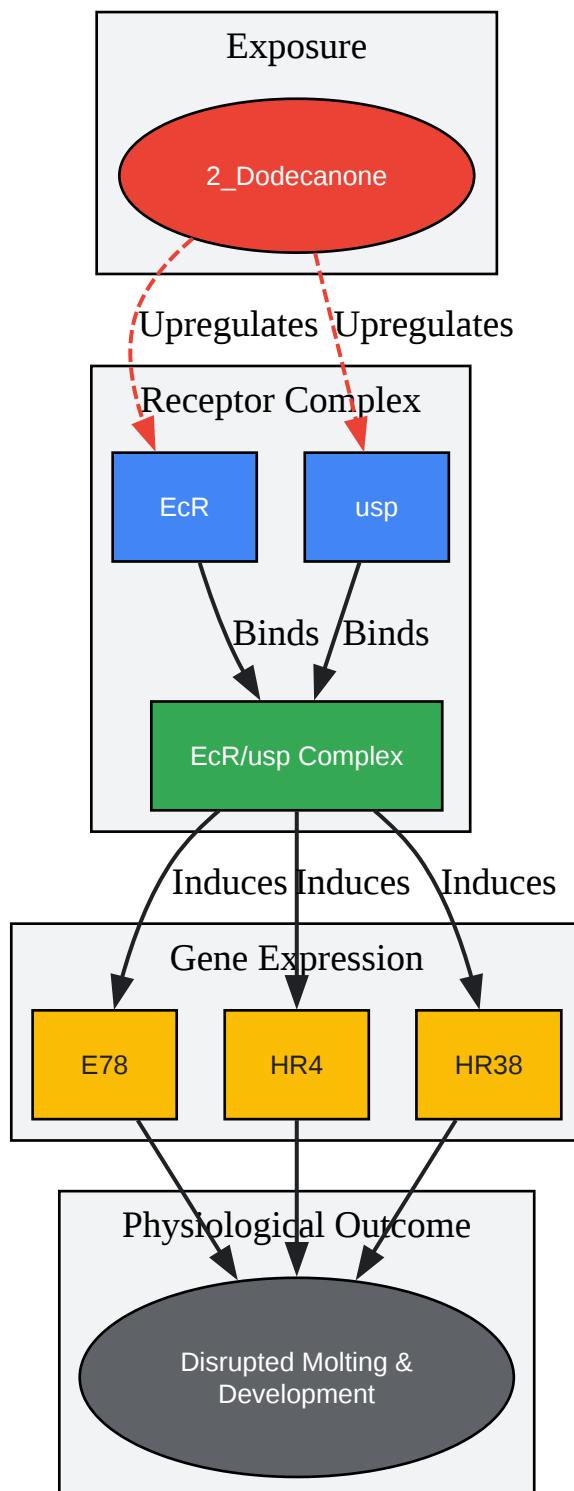
Natural Sources: This compound is not a synthetic novelty; it is a product of natural biosynthesis. It is notably found as a secondary metabolite secreted by the glandular trichomes

of plants such as wild tomato (*Lycopersicon hirsutum*) and the shrub *Cleome monophylla*.^[1] It is also a component of the essential oils of rue (*Ruta graveolens*) and hop oil (*Humulus lupulus*). Beyond the plant kingdom, **2-dodecanone** has been identified in the defensive secretions of certain insects.^[1]

Properties:

- CAS Number: 6175-49-1^[1]
- Molecular Weight: 184.32 g/mol ^[2]
- Appearance: White solid to a clear, colorless to light yellow liquid.^[1]
- Odor: Fruity, citrus, floral.^[3]
- Solubility: Practically insoluble in water, soluble in alcohol and oils.

Mechanism of Action


Recent research has begun to elucidate the molecular mechanisms through which **2-dodecanone** exerts its pesticidal effects. The primary mode of action appears to be the disruption of the insect endocrine system, specifically the ecdysone signaling pathway, which is crucial for molting and development.

Studies on the parasitic wasp *Nasonia vitripennis* have shown that exposure to sublethal doses of **2-dodecanone** leads to significant alterations in gene expression.^[1] Key findings include:

- Upregulation of Ecdysone-Responsive Genes: **2-Dodecanone** exposure induces a significant increase in the transcription of genes that are central to the ecdysone signaling cascade. This includes the genes encoding the ecdysone receptor (EcR) and its heterodimeric partner ultraspiracle (usp).^[1]
- Induction of Downstream Genes: A concomitant upregulation of early and late ecdysone response genes, such as E78, HR4, and HR38, has also been observed.^[1] This indicates a broad interference with the hormonal signaling that governs insect development.
- Impact on Biotransformation and Homeostasis: Beyond the endocrine system, **2-dodecanone** has been shown to induce the activity of detoxification enzymes, such as

cytochrome P450s (specifically Cyp6aQ5), and affect genes related to cell homeostasis.[\[1\]](#)

These molecular-level disruptions can lead to developmental delays, deformities, and reduced fertility in target insects, ultimately compromising their survival.[\[3\]](#)

[Click to download full resolution via product page](#)

Figure 1. Simplified signaling pathway of **2-dodecanone**'s effect on insect ecdysone response.

Biocidal Activity

2-Dodecanone has demonstrated significant insecticidal and repellent activity against a variety of arthropod pests, particularly those that infest stored products.

Insecticidal Activity

The primary mode of insecticidal evaluation is through contact toxicity assays, which determine the lethal dose required to cause 50% mortality (LD₅₀) in a test population.

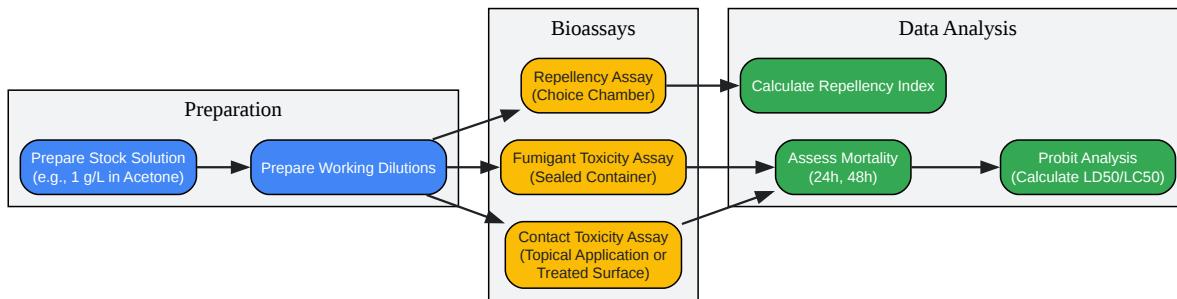
Target Pest	Common Name	Assay Type	LD ₅₀ Value	Citation
Tribolium castaneum	Red Flour Beetle	Contact Toxicity	5.21 µ g/adult	[4]
Lasioderma serricorne	Cigarette Beetle	Contact Toxicity	2.54 µ g/adult	[4]
Liposcelis bostrychophila	Booklouse	Contact Toxicity	23.41 µg/cm ²	[4]

Table 1. Contact Toxicity of **2-Dodecanone** against Stored-Product Insects.

Repellent Activity

In addition to its lethal effects, **2-dodecanone** is an effective repellent, deterring insects from treated areas.

Target Pest	Common Name	Assay Type	Observations	Citation
Lasioderma serricorne	Cigarette Beetle	Choice Assay	Showed beneficial repellent effects at 2 and 4 hours post-exposure.	[4]
Sitophilus zeamais	Maize Weevil	Repellency Assay	Documented as a repellent component against this species.	[1]
Rhipicephalus appendiculatus	Brown Ear Tick	Repellency Assay	Identified as a repellent component against this tick species.	[1]


Table 2. Repellent Activity of **2-Dodecanone**.

Antimicrobial Activity

While the primary focus of research has been on its insecticidal properties, there are indications that **2-dodecanone** and other methyl ketones possess antimicrobial capabilities. Volatile organic compounds produced by the bacterium *Pseudoalteromonas* sp. GA327, which include **2-dodecanone**, have been shown to strongly inhibit the growth of pathogenic bacteria such as *Acinetobacter baumannii* and *Pseudomonas aeruginosa*.^[5] However, there is currently a lack of quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for pure **2-dodecanone** against a broad spectrum of bacterial and fungal pathogens. Further research in this area is warranted to fully characterize its potential as an antimicrobial agent.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the biopesticidal activity of **2-dodecanone**.

[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for evaluating the biopesticidal activity of **2-dodecanone**.

Protocol for Contact Toxicity Bioassay (Topical Application)

Objective: To determine the median lethal dose (LD₅₀) of **2-dodecanone** when applied directly to the insect.

Materials:

- **2-Dodecanone** ($\geq 98\%$ purity)
- Acetone (analytical grade)
- Micropipette or micro-applicator
- Test insects (e.g., *Tribolium castaneum* adults, 1-2 weeks old)
- Ventilated glass vials or petri dishes
- Fine camel hair brush

- Incubator (28±2°C, 60±5% RH)

Procedure:

- Preparation of Test Solutions: Prepare a stock solution of **2-dodecanone** in acetone. From this stock, create a series of five to seven serial dilutions. A control solution of pure acetone should also be prepared.
- Insect Handling: Anesthetize the adult insects briefly with CO₂ to facilitate handling.
- Topical Application: Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each dilution to the dorsal thorax of each insect.^[6] Control insects receive an application of pure acetone.
- Incubation: Place the treated insects (typically 10-20 per replicate) into clean glass vials with a food source. Each concentration and the control should have at least three replicates.
- Mortality Assessment: Record mortality at 24 and 48 hours post-application. Insects are considered dead if they are unable to move when prodded with a fine brush.
- Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD₅₀ values, 95% confidence limits, and slope using Probit analysis.^[6]

Protocol for Fumigant Toxicity Bioassay

Objective: To determine the median lethal concentration (LC₅₀) of **2-dodecanone** vapor.

Materials:

- **2-Dodecanone** (≥98% purity)
- Acetone (analytical grade)
- Glass jars or vials with airtight lids (e.g., 250 mL)
- Whatman No. 1 filter paper discs
- Micropipette

- Test insects (e.g., *Lasioderma serricorne* adults, 1-2 weeks old)
- Incubator (28±2°C, 60±5% RH)

Procedure:

- Preparation of Test Solutions: Prepare a range of concentrations of **2-dodecanone** in acetone.
- Application: Apply a specific volume (e.g., 100 µL) of a test solution onto a filter paper disc. [\[2\]](#)
- Solvent Evaporation: Allow the acetone to evaporate completely in a fume hood (approximately 2-3 minutes).
- Exposure: Place the treated filter paper inside the airtight glass jar. Introduce a known number of insects (e.g., 20 adults) and seal the jar immediately.[\[2\]](#) Control jars will contain filter paper treated only with acetone.
- Replication: Each concentration and the control should be replicated at least three times.
- Incubation: Place the sealed jars in an incubator for a set period (e.g., 24 hours).
- Mortality Assessment: After the exposure period, open the jars in a well-ventilated area and count the number of dead insects.
- Data Analysis: Calculate LC₅₀ values using Probit analysis after correcting for control mortality.

Protocol for Repellency Bioassay (Area Preference Method)

Objective: To assess the repellent effect of **2-dodecanone** on target insects.

Materials:

- **2-Dodecanone** (≥98% purity)

- Acetone (analytical grade)
- Large petri dishes (e.g., 15 cm diameter)
- Whatman No. 1 filter paper
- Micropipette
- Test insects

Procedure:

- Preparation of Test Area: Cut a filter paper disc to fit the petri dish. Draw a line across the center, dividing it into two equal halves.
- Treatment Application: Apply the test solution of **2-dodecanone** in acetone evenly to one half of the filter paper. The other half is treated with acetone alone as the control.
- Solvent Evaporation: Allow the solvent to evaporate completely.
- Insect Release: Place the treated filter paper in the petri dish. Release a known number of insects (e.g., 20-30 adults) at the center of the dish and cover it.
- Observation: After a set time (e.g., 2 and 4 hours), count the number of insects present on the treated and control halves of the filter paper.
- Data Analysis: Calculate the Percentage Repellency (PR) using the formula: $PR (\%) = [(N_c - N_t) / (N_c + N_t)] \times 100$, where N_c is the number of insects on the control half and N_t is the number of insects on the treated half.

Conclusion and Future Directions

2-Dodecanone presents a compelling case as a viable biopesticide. Its demonstrated efficacy against key stored-product pests, coupled with a well-defined, non-neurotoxic mode of action centered on endocrine disruption, makes it an attractive candidate for integrated pest management (IPM) programs. The natural origin of **2-dodecanone** suggests a more favorable environmental profile compared to many synthetic alternatives.

Future research should focus on several key areas to accelerate its development and commercialization:

- Broadening the Pest Spectrum: Efficacy studies should be expanded to include a wider range of agricultural and public health pests.
- Formulation Development: Research into formulations that can enhance the stability and residual activity of this volatile compound is crucial for field applications.
- Antimicrobial Potential: A thorough investigation into its antibacterial and antifungal properties, including the determination of MIC values against relevant pathogens, is needed to explore its full potential.
- Non-Target Organism Safety: While its mechanism of action suggests a degree of specificity to arthropods, comprehensive toxicological studies on beneficial insects (e.g., pollinators and predators) and other non-target organisms are essential.

By addressing these research priorities, the scientific and commercial communities can unlock the full potential of **2-dodecanone** as a safe and effective tool in the future of sustainable agriculture and pest control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Showing Compound 2-Dodecanone (FDB003012) - FooDB [foodb.ca]
- 4. 2-Dodecanone | C12H24O | CID 22556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-Dodecanone: A Technical Guide to its Biopesticidal Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165319#preliminary-investigation-of-2-dodecanone-as-a-biopesticide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com